molecular formula C17H17N3O2 B7003025 N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(5-methyl-1,3-oxazol-2-yl)aniline

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(5-methyl-1,3-oxazol-2-yl)aniline

Cat. No.: B7003025
M. Wt: 295.34 g/mol
InChI Key: AIODENPNFADVGZ-UHFFFAOYSA-N
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Description

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(5-methyl-1,3-oxazol-2-yl)aniline is a complex organic compound characterized by the presence of oxazole rings and aniline moieties

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(5-methyl-1,3-oxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-8-19-17(21-11)13-3-2-4-14(7-13)18-9-15-10-20-16(22-15)12-5-6-12/h2-4,7-8,10,12,18H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIODENPNFADVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C2=CC(=CC=C2)NCC3=CN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(5-methyl-1,3-oxazol-2-yl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole intermediates. The cyclopropyl oxazole can be synthesized via a cyclization reaction involving a suitable precursor, such as an α-halo ketone and an amide. The methyl oxazole can be prepared similarly.

The final step involves the coupling of the oxazole intermediates with an aniline derivative. This can be achieved through a nucleophilic aromatic substitution reaction, where the aniline acts as a nucleophile, attacking the electrophilic carbon of the oxazole ring. The reaction conditions often require a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide (DMF), to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process, ensuring consistent quality and reducing the potential for human error.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(5-methyl-1,3-oxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(5-methyl-1,3-oxazol-2-yl)aniline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating the mechanisms of biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their range of applications.

Mechanism of Action

The mechanism of action of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(5-methyl-1,3-oxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(5-ethyl-1,3-oxazol-2-yl)aniline
  • N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)aniline
  • N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(5-chloro-1,3-oxazol-2-yl)aniline

Uniqueness

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(5-methyl-1,3-oxazol-2-yl)aniline stands out due to its specific combination of cyclopropyl and methyl groups on the oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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